molecular formula C10H6N2O B1497425 5-Hydroxyquinoline-8-carbonitrile CAS No. 936345-80-1

5-Hydroxyquinoline-8-carbonitrile

Cat. No.: B1497425
CAS No.: 936345-80-1
M. Wt: 170.17 g/mol
InChI Key: WKAGWFVSIHNGOK-UHFFFAOYSA-N
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Description

5-Hydroxyquinoline-8-carbonitrile is a chemical compound belonging to the quinoline family, characterized by its hydroxyl group at the 5-position and a cyano group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyquinoline-8-carbonitrile typically involves the following steps:

  • Starting Material: The synthesis begins with 8-hydroxyquinoline as the starting material.

  • Halogenation: The hydroxyl group at the 5-position is converted to a halogen, usually chlorine, through halogenation reactions.

  • Nitrilation: The halogenated compound is then subjected to nitrilation, where the halogen is replaced by a cyano group to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyquinoline-8-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

  • Reduction: The cyano group can be reduced to form amine derivatives.

  • Substitution: The hydroxyl and cyano groups can participate in substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Quinone derivatives, such as 5,8-dihydroxyquinoline.

  • Reduction Products: Amine derivatives, such as 5-hydroxyquinoline-8-amine.

  • Substitution Products: Various substituted quinolines depending on the reagents used.

Scientific Research Applications

5-Hydroxyquinoline-8-carbonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It has been studied for its potential antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 8-Hydroxyquinoline

  • 5-Carboxy-8-hydroxyquinoline

  • 5-Chloromethyl-8-hydroxyquinoline

Properties

IUPAC Name

5-hydroxyquinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-3-4-9(13)8-2-1-5-12-10(7)8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAGWFVSIHNGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720978
Record name 5-Oxo-1,5-dihydroquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936345-80-1
Record name 5-Oxo-1,5-dihydroquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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